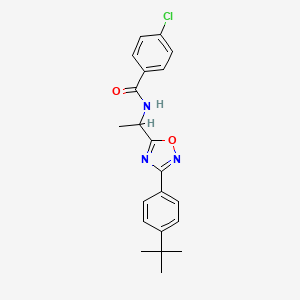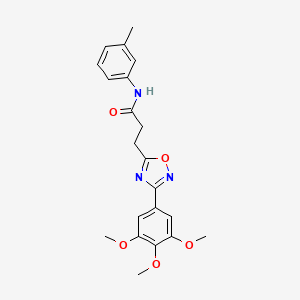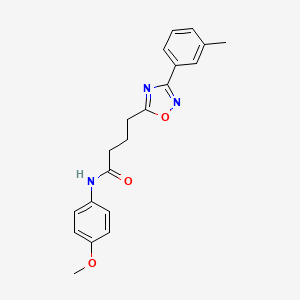
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TBOA, and it is a potent inhibitor of glutamate transporters.
Mecanismo De Acción
TBOA exerts its pharmacological effects by inhibiting the activity of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft. By inhibiting these transporters, TBOA increases the extracellular concentration of glutamate, leading to enhanced synaptic transmission. This mechanism of action has been extensively studied and is well understood.
Biochemical and physiological effects:
TBOA has been shown to have various biochemical and physiological effects, including increased synaptic transmission, neuroprotection, and anti-cancer properties. It has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA has several advantages for lab experiments, including its potency, selectivity, and ease of use. However, it also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on TBOA, including the development of more potent and selective inhibitors of glutamate transporters, the investigation of its potential therapeutic applications in various disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the potential toxicity of TBOA and its suitability for clinical use.
Métodos De Síntesis
The synthesis of TBOA involves the reaction of 4-chlorobenzoyl chloride with 3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with ethylene diamine to yield N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-chlorobenzamide. This method has been optimized to produce TBOA with high purity and yield.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, TBOA is commonly used as a tool to study glutamate transporters and their role in synaptic transmission. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In pharmacology, TBOA has been investigated as a potential therapeutic agent for the treatment of various disorders, including epilepsy, depression, and anxiety. It has also been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-13(23-19(26)15-7-11-17(22)12-8-15)20-24-18(25-27-20)14-5-9-16(10-6-14)21(2,3)4/h5-13H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMQZAIKFXIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)



![3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7699612.png)



![N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699640.png)

![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)